(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H13BFNO4. This compound is notable for its application in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, which is widely used in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine-4-one under specific conditions. The nitro group is reduced to an amine, which is then acylated with boronic acid to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used as a building block for the synthesis of potential therapeutic agents. Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog used in similar coupling reactions.
4-Fluorophenylboronic acid: Lacks the piperidine-1-carbonyl group but shares the fluorine substitution.
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid: Similar structure but without the fluorine atom.
Uniqueness
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine-1-carbonyl group. This combination imparts specific reactivity and stability, making it particularly useful in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOLDUVESIHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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